molecular formula C19H29Cl3NO11P B2841282 (2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate CAS No. 2416218-87-4

(2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate

Cat. No.: B2841282
CAS No.: 2416218-87-4
M. Wt: 584.76
InChI Key: ZEIZHUDRTSODAG-UHDSXZAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate is a complex organic compound with a unique structure. This compound is characterized by its multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxane ring, followed by the introduction of the diethoxyphosphorylethyl and trichloroethanimidoyl groups. The final step involves acetylation to form the diacetyloxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments made to accommodate larger quantities and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

(2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: Utilized in the production of specialized chemicals and materials, particularly those requiring precise stereochemistry and functional group placement.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact mechanism depends on the specific context and application, with ongoing research aimed at elucidating these details.

Comparison with Similar Compounds

(2R,3S,4S,5R,6R)-4,5-bis(acetyloxy)-6-[2-(diethoxyphosphoryl)ethyl]-2-[(2,2,2-trichloroethanimidoyl)oxy]oxan-3-ylacetate can be compared to other similar compounds, such as:

    [(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(hydroxysulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]: This compound shares a similar oxane ring structure but differs in its functional groups and stereochemistry.

    [(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl 4-methoxybenzoate]: This compound has a different core structure but shares some functional group similarities.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29Cl3NO11P/c1-6-28-35(27,29-7-2)9-8-13-14(30-10(3)24)15(31-11(4)25)16(32-12(5)26)17(33-13)34-18(23)19(20,21)22/h13-17,23H,6-9H2,1-5H3/t13-,14-,15+,16+,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIZHUDRTSODAG-UHDSXZAQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl3NO11P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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